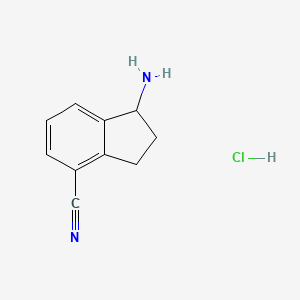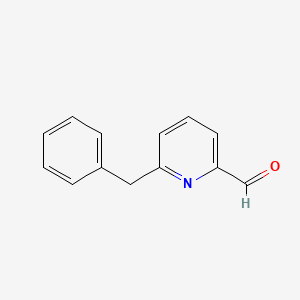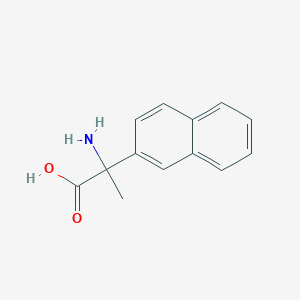
Thiophene, 2-methyl-5-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-(trifluoromethyl)thiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings, which are known for their stability and unique electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(trifluoromethyl)thiophene can be achieved through several methods. One common approach involves the use of trifluoromethylation reactions. For instance, the reaction of 2-methylthiophene with trifluoromethyl iodide in the presence of a base such as potassium carbonate can yield 2-methyl-5-(trifluoromethyl)thiophene . Another method involves the use of trifluoromethyl sulfonyl chloride as a trifluoromethylating agent .
Industrial Production Methods
Industrial production of 2-methyl-5-(trifluoromethyl)thiophene typically involves large-scale trifluoromethylation reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophilic reagents such as halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Methyl-substituted thiophenes
Substitution: Halogenated, nitrated, and other functionalized thiophenes
Scientific Research Applications
2-methyl-5-(trifluoromethyl)thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-5-(trifluoromethyl)thiophene and its derivatives involves interactions with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively . This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-methylthiophene
- 5-(trifluoromethyl)thiophene
- 2,5-dimethylthiophene
Uniqueness
2-methyl-5-(trifluoromethyl)thiophene stands out due to the presence of both a methyl and a trifluoromethyl group on the thiophene ring. This unique combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H5F3S |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-methyl-5-(trifluoromethyl)thiophene |
InChI |
InChI=1S/C6H5F3S/c1-4-2-3-5(10-4)6(7,8)9/h2-3H,1H3 |
InChI Key |
RSNNHKFOJCLWBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


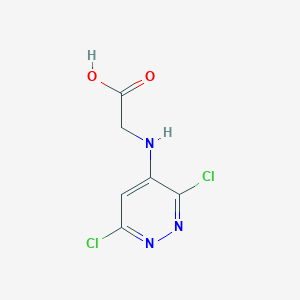
![tert-butyl (1S,2S,5R)-6,6-dichloro-2-(hydroxymethyl)-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13014510.png)
![6-Fluoropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B13014518.png)

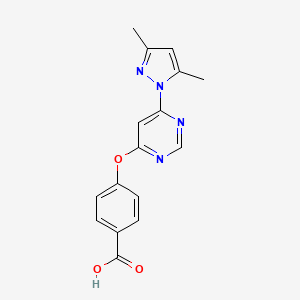
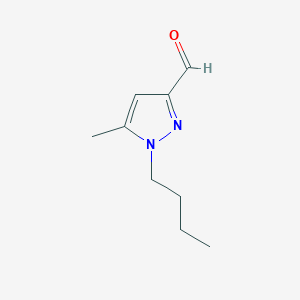
![(1S,5R,6R)-1-tert-Butoxycarbonylamino-6-fluoro-3-azabicyclo[3,3,0]octane](/img/structure/B13014553.png)
![3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B13014564.png)
![Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13014565.png)
